The synthesis of SAR103168 involves several key steps, typically starting from readily available precursors. The methods employed include:
Technical details of the synthesis can vary depending on the chosen method but generally follow established organic synthesis protocols.
The molecular structure of SAR103168 can be described using its chemical formula, which provides insights into its atomic composition and arrangement.
Data regarding its molecular weight and specific stereochemistry are essential for understanding its pharmacokinetic properties.
SAR103168 can participate in various chemical reactions typical of organic compounds:
Technical details about these reactions include reaction kinetics, mechanisms involved, and conditions required for optimal outcomes.
The mechanism of action of SAR103168 primarily involves its role as a selective antagonist at the neurokinin-1 receptor:
Data from pharmacological studies indicate that SAR103168 effectively reduces pain-related behaviors in animal models, supporting its therapeutic potential.
The physical and chemical properties of SAR103168 are critical for its development as a therapeutic agent:
Relevant data analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
SAR103168 has several potential scientific uses:
SAR103168 represents a novel class of small-molecule therapeutics designed as a multikinase inhibitor with potent antineoplastic activity. Its development addresses the critical unmet need in treating refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS), where conventional chemotherapy yields remission rates below 20% and survival outcomes remain dismal [2] [3]. The compound exerts its effects through simultaneous inhibition of key kinase networks driving leukemogenesis, angiogenesis, and survival pathways in hematological malignancies.
The therapeutic rationale for SAR103168 centers on overcoming limitations of single-target kinase inhibitors in AML/MDS. These malignancies exhibit complex pathobiology characterized by redundant signaling pathways, clonal heterogeneity, and microenvironment-mediated resistance. By concurrently targeting multiple nodes in proliferative and survival cascades—particularly Src-family kinases (SFKs), BCR-Abl, and angiogenic receptors—SAR103168 disrupts compensatory signaling that often undermines selective kinase inhibition [1] [2]. This multi-targeted approach demonstrated nanomolar IC50 values against primary leukemic blasts and progenitor cells in preclinical studies, with >85% of patient-derived AML samples showing sensitivity irrespective of poor-prognosis cytogenetic abnormalities [1]. The agent further showed tumor regression in murine xenograft models implanted with human AML cells, validating its translational potential [2].
SAR103168 exhibits a strategically broad kinase inhibition profile, targeting three major oncogenic signaling axes:
Table 1: Kinase Targets and Functional Impact of SAR103168
Kinase Category | Specific Targets | Biological Consequence of Inhibition |
---|---|---|
Src Family | Lyn, Fyn, Src | Suppression of STAT5 phosphorylation; induction of apoptosis |
Oncogenic Tyrosine Kinases | BCR-Abl (wild-type/mutant) | Inhibition of proliferation in Ph+ leukemias |
Angiogenic Receptors | VEGFR1/2, Tie2, PDGFR | Disruption of tumor angiogenesis and microenvironmental support |
Additional Targets | FGFR, EGFR | Blockade of paracrine growth factor signaling |
The nanomolar potency against these diverse targets positions SAR103168 as a "network inhibitor" capable of suppressing cross-talk between leukemic cells and their niche [1] [7].
Preclinical studies robustly validated SAR103168’s efficacy using primary patient samples and engineered models:
Table 2: Preclinical Models Used in SAR103168 Development
Model Type | Specific Model | Genetic/Molecular Features | SAR103168 Response |
---|---|---|---|
Primary Samples | AML patient blasts (n=29) | Diverse (FLT3, N-RAS, del5q, monosomy 7) | >85% sensitivity (IC50 < 100 nM) |
Cell Lines | MV4-11 | FLT3-ITD+ AML | Apoptosis induction at 48h |
K562 | BCR-Abl+ CML blast crisis | Proliferation inhibition (IC50 = 35 nM) | |
MDS-L | Derived from MDS92; del(5q), IL-3 dependent | Growth inhibition >70% at 100 nM | |
In Vivo | AML xenografts | Subcutaneous or systemic human AML cells | Tumor regression; prolonged survival |
These studies established SAR103168’s ability to target both leukemic blasts and the dysplastic progenitors characteristic of MDS, providing mechanistic justification for its advancement to clinical trials in refractory/relapsed AML and high-risk MDS [1] [2] [4].
Table 3: Nomenclature of SAR103168
Identifier Type | Name(s) |
---|---|
Primary Designation | SAR103168 |
Synonyms | SAR-103168, SAR 103168 |
IUPAC Name | 1-[2-(2,1,3-Benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea |
CAS Registry | None assigned |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: